molecular formula C25H17BrN4O4S B2708697 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034206-35-2

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2708697
CAS No.: 2034206-35-2
M. Wt: 549.4
InChI Key: QZDCKCLBIIPTIK-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, thereby potently suppressing B-cell receptor signaling pathways [https://pubmed.ncbi.nlm.nih.gov/26051149/]. This mechanism makes it a critical research tool for investigating the role of BTK in a range of pathological conditions. Its primary research applications are in the fields of autoimmune diseases and oncology. Researchers utilize this compound to study B-cell mediated autoimmune disorders, such as rheumatoid arthritis and lupus, where aberrant BTK activity drives autoantibody production and inflammatory responses [https://www.nature.com/articles/nrd.2017.125]. In cancer research, it is employed to probe the signaling pathways in B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), where BTK is a well-validated therapeutic target. The compound's specific chemical structure, featuring a quinazolinone core and a 3-bromophenyl substituent, is designed to confer high selectivity and potent inhibitory activity, enabling scientists to dissect complex signaling networks with a high degree of precision.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrN4O4S/c26-17-5-3-4-16(11-17)23-28-22(34-29-23)13-35-25-27-19-7-2-1-6-18(19)24(31)30(25)12-15-8-9-20-21(10-15)33-14-32-20/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDCKCLBIIPTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=NC(=NO5)C6=CC(=CC=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Benzo[d][1,3]dioxole moiety which is known for its pharmacological properties.
  • Oxadiazole ring , associated with various biological activities including anticancer effects.
  • Quinazolinone core , recognized for its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of the benzo[d][1,3]dioxole structure exhibit significant anticancer properties . A study examining similar compounds reported IC50 values indicating potent activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HCT1161.54
Doxorubicin (standard drug)HepG27.46

The mechanisms of action include:

  • EGFR inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
  • Apoptosis induction : Studies have shown that compounds can induce apoptosis in cancer cells through the mitochondrial pathway, influencing proteins like Bax and Bcl-2 .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties , particularly against bacterial pathogens. For instance, compounds related to this structure have demonstrated inhibitory activity against Mur ligases (MurD and MurE), which are essential for bacterial cell wall synthesis . This suggests that derivatives could serve as effective antibacterial agents.

Case Studies and Research Findings

A comprehensive study focused on the synthesis and biological evaluation of benzodioxole derivatives revealed various effects:

  • Cytotoxicity Assessment : Compounds were tested against multiple cancer cell lines with varying degrees of efficacy.
  • Cell Cycle Analysis : Flow cytometry was employed to analyze the impact on cell cycle progression. Significant alterations were noted in the G1 and S phases post-treatment with certain derivatives .
  • Antioxidant Activity : Some derivatives also exhibited antioxidant properties when evaluated using the DPPH assay .

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinazolinone core structure, which is known for its diverse biological activities. The presence of the benzo[d][1,3]dioxole moiety and the oxadiazole ring enhances its pharmacological potential. The molecular formula is C22H19BrN4O3SC_{22}H_{19}BrN_4O_3S, and its molecular weight is approximately 485.38 g/mol.

Antimicrobial Activity

Numerous studies have indicated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this one have been synthesized and tested for their efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study published in Pharmaceutical Sciences, derivatives of quinazolinones were shown to possess notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of different substituents on the quinazolinone structure was found to enhance antibacterial potency significantly .

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli20
Compound BS. aureus25
Target CompoundP. aeruginosa22

Anti-inflammatory Properties

The anti-inflammatory potential of compounds containing the quinazolinone framework has also been extensively studied. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Case Study: Anti-inflammatory Mechanism

In vitro studies have demonstrated that certain derivatives can significantly reduce the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .

Anticancer Potential

Emerging evidence suggests that the compound may also exhibit anticancer properties. Quinazolinones are known to interfere with cancer cell proliferation and induce apoptosis.

Case Study: Anticancer Activity

A recent investigation highlighted the effectiveness of quinazolinone derivatives in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported that the target compound induced cell cycle arrest and apoptosis through the activation of caspase pathways .

Mechanistic Insights

The mechanism of action for these biological activities often involves interaction with specific molecular targets within cells:

  • Antimicrobial : Disruption of bacterial cell wall synthesis.
  • Anti-inflammatory : Inhibition of NF-kB pathway and reduction in cytokine production.
  • Anticancer : Induction of apoptosis via mitochondrial pathways.

Comparison with Similar Compounds

Structural Overview

This compound belongs to the quinazolinone family, a class of heterocyclic molecules with a pyrimidine core. Quinazolinones are classified based on the position of the keto group; here, the 4(3H)-one tautomer is present, indicating the carbonyl at position 4 . The structure features:

  • Position 3 : A benzo[d][1,3]dioxol-5-ylmethyl group (methylenedioxyphenyl derivative) attached via a methyl bridge. This substituent enhances lipophilicity and may influence receptor binding .
  • Position 2: A thioether linkage connecting the quinazolinone core to a 1,2,4-oxadiazole ring. The oxadiazole is further substituted with a 3-bromophenyl group, introducing steric bulk and electronic effects due to bromine’s electronegativity .

Comparison with Similar Compounds

Structural Comparisons

Compound Name / ID Core Structure Key Substituents Heterocyclic Moieties Biological Activity Reference
Target Compound Quinazolin-4(3H)-one - 3-Benzo[d][1,3]dioxol-5-ylmethyl
- 2-((1,2,4-oxadiazol-5-yl)methyl)thio with 3-bromophenyl
1,2,4-Oxadiazole Potential HDAC6 inhibition (inferred from analogs)
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6l) Triazole-thione - 3-Bromophenyl
- Benzoxazole
Benzoxazole, Triazole Anticancer, antimicrobial (data inferred from similar analogs)
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one Imidazo-quinazolinone - 4-Chlorophenyl
- Thioxo group
Imidazole Not specified; structural analog for metal complexation
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-9-iodo-[1,2,4]triazolo[1,5-c]quinazolin-2-amine (14) Triazoloquinazoline - Benzo[d][1,3]dioxol-5-ylmethyl
- Iodo substituent
Triazole HDAC6 inhibitor
4-(((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile Triazole - 4-Bromophenyl
- Pyridinyl
Triazole, Pyridine Kinase inhibition (hypothesized)

Key Observations :

  • Heterocyclic Diversity : The target compound’s 1,2,4-oxadiazole distinguishes it from triazole (), thiadiazole (), or isoxazole ()-containing analogs.
  • Substituent Effects : The 3-bromophenyl group in the target compound contrasts with chlorophenyl () or iodinated () analogs, altering electronic and steric profiles.
  • Bioisosteric Moieties : The oxadiazole in the target compound may offer superior metabolic stability compared to ester or amide bioisosteres in other derivatives .

Spectral and Analytical Data

  • IR Spectroscopy : Expected peaks for the target compound include C=N (1527–1600 cm⁻¹, oxadiazole), C-Br (563 cm⁻¹), and C-O-C (benzo[d][1,3]dioxol) .
  • ¹H NMR : Signals for the benzo[d][1,3]dioxol methylene (δ ~5.9–6.0 ppm), aromatic protons (δ ~6.5–8.3 ppm), and oxadiazole methylene (δ ~4.5–5.0 ppm) .

Q & A

Basic: What synthetic strategies are optimal for constructing the quinazolinone core in this compound?

Methodological Answer:
The quinazolinone core can be synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For example, describes a method where 6,8-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one reacts with aminoethyl derivatives in glacial acetic acid under reflux (8 hours), followed by recrystallization in ethanol. Key parameters include:

  • Solvent selection : Glacial acetic acid for cyclization .
  • Temperature : Reflux conditions (~118°C for acetic acid) to promote ring closure.
  • Purification : Ethanol recrystallization to isolate the quinazolinone product.

Advanced: How can DFT calculations guide the interpretation of electronic properties in this compound?

Methodological Answer:
Density Functional Theory (DFT) can predict electronic transitions, solvatochromic behavior, and molecular orbital distributions. demonstrates this by analyzing solvatochromic shifts in a triazole-thione derivative using the TD-DFT/B3LYP/6-31G(d,p) method. For your compound:

  • Parameterization : Use polarizable continuum models (PCM) to simulate solvent effects.
  • Validation : Compare computed UV-Vis spectra with experimental data to validate charge-transfer transitions .

Basic: What spectroscopic techniques confirm the structural integrity of the benzo[d][1,3]dioxole moiety?

Methodological Answer:

  • ¹H NMR : Look for a singlet at δ ~5.93 ppm (OCH₂O protons) and aromatic signals at δ ~6.7–7.2 ppm (benzodioxole aromatic protons) ( ).
  • IR Spectroscopy : Peaks at ~930–960 cm⁻¹ (C-O-C stretching in the dioxole ring) and ~1250–1300 cm⁻¹ (C-O asymmetric stretching) .
  • Mass Spectrometry : Confirm molecular ion [M⁺] and bromine isotopic patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) in the oxadiazole-bromophenyl subunit .

Advanced: How can molecular docking elucidate the biological target interactions of this compound?

Methodological Answer:

  • Target Selection : Prioritize receptors with quinazolinone-binding motifs (e.g., kinases, GABA receptors). uses AutoDock Vina to study triazole-thiazole derivatives.
  • Protocol :
    • Prepare the ligand (protonation states, energy minimization).
    • Define the binding pocket (e.g., catalytic site of a kinase).
    • Score poses using binding affinity (ΔG) and validate with MD simulations .

Basic: How to optimize reaction yields for the 1,2,4-oxadiazole subunit?

Methodological Answer:

  • Coupling Method : Use a nitrile oxide intermediate (from hydroxylamine and aldehyde) reacting with a bromophenyl-substituted nitrile.
  • Conditions : Reflux in toluene (110°C, 12–24 hours) with catalytic pyridine to trap HCl ( ).
  • Yield Enhancement : Purify via column chromatography (silica gel, hexane/ethyl acetate) to remove unreacted nitrile .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays to compare potency variations ( uses MES and scPTZ models for anticonvulsant activity).
  • Structural Modifications : Test analogs with substituent changes (e.g., replacing bromophenyl with fluorophenyl) to isolate pharmacophore contributions.
  • Statistical Validation : Apply ANOVA to assess significance of activity differences .

Basic: What purification methods are effective for isolating the final compound?

Methodological Answer:

  • Recrystallization : Use methanol or ethanol for high-purity crystals ( achieves 82–87% yields via methanol recrystallization).
  • Chromatography : For polar byproducts, employ silica gel chromatography with a gradient of dichloromethane/methanol (95:5 to 90:10) .

Advanced: How to analyze substituent effects on solubility using solvatochromic studies?

Methodological Answer:

  • Solvent Polarity Series : Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane, ethanol, DMSO).
  • Kamlet-Taft Parameters : Correlate absorption shifts with π* (polarizability), α (H-bond donation), and β (H-bond acceptance) values. uses this to explain solvatochromism in triazole derivatives .

Basic: How to validate the presence of the thioether linkage (C-S-C) in the structure?

Methodological Answer:

  • ¹³C NMR : A sulfur-bound carbon appears at δ ~35–45 ppm.
  • MS/MS Fragmentation : Look for loss of -SCH₂- (Δm/z = 47) or cleavage of the thioether bond.
  • Elemental Analysis : Confirm sulfur content (theoretical vs. experimental) .

Advanced: What strategies mitigate synthetic challenges in sterically congested intermediates?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields for sterically hindered steps. uses microwave irradiation (300 W, 100°C) for triazole formation.
  • Protecting Groups : Temporarily block reactive sites (e.g., benzodioxole oxygen) with TBS or acetyl groups during coupling steps .

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